3-Formylacetylacetone

Descripción

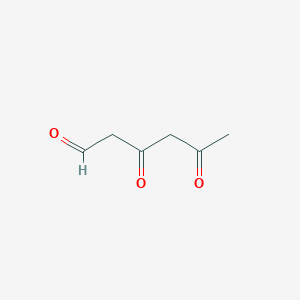

3-Formylacetylacetone (systematic name: 3-oxopentane-1,3-dialdehyde) is a β-tricarbonyl compound featuring a formyl group at the central carbon of the acetylacetone backbone. It is synthesized via the reaction of acetylacetone with triethyl orthoformate and acetic anhydride . The compound exhibits significant tautomerism, existing predominantly in the enol form with an intramolecular hydrogen bond between the hydroxyl group and the adjacent carbonyl oxygen. This tautomeric equilibrium has been rigorously studied using low-temperature NMR and DFT calculations, confirming its preference for the enolized keto structure in both gas and solution phases .

This compound serves as a versatile precursor in organic synthesis, particularly in forming Schiff bases through condensation with primary amines. For example, reactions with o-, m-, and p-aminobenzoic acids yield enamine derivatives with planar amino-methylene-pentane-2,4-dione cores and distinct hydrogen-bonding networks in their crystal structures . Its regioselective reactivity—such as preferential silylation of the formyl group over the acetyl moiety—enables applications in cyclocondensation reactions to synthesize functionalized acetophenones .

Propiedades

Fórmula molecular |

C6H8O3 |

|---|---|

Peso molecular |

128.13 g/mol |

Nombre IUPAC |

3,5-dioxohexanal |

InChI |

InChI=1S/C6H8O3/c1-5(8)4-6(9)2-3-7/h3H,2,4H2,1H3 |

Clave InChI |

NVBJELVUQIDITN-UHFFFAOYSA-N |

SMILES canónico |

CC(=O)CC(=O)CC=O |

Sinónimos |

3-formylacetylacetone |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Structural and Tautomeric Properties

Acetylacetone (2,4-pentanedione) :

- Structure : Lacks the central formyl group, existing as a diketone with two acetyl groups.

- Tautomerism: Exists in a keto-enol equilibrium, but the enol form is less stabilized compared to 3-formylacetylacetone due to the absence of an electron-withdrawing formyl group.

- Reactivity : Undergoes silylation at both carbonyl groups, contrasting with this compound, where the formyl group is selectively silylated .

3-(Acetyl)acetylacetone :

- Structure : Contains an additional acetyl group instead of the formyl substituent.

- Reactivity : Silylation occurs at the acetyl group, leading to different intermediates for cyclocondensation reactions .

3-Fluorophenylacetone :

- Applications : Primarily used as a fluorinated aromatic intermediate, lacking the versatility of this compound in Schiff base formation .

Reactivity in Schiff Base Formation

*Yield inferred from typical salen ligand syntheses.

Tautomeric Behavior

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.